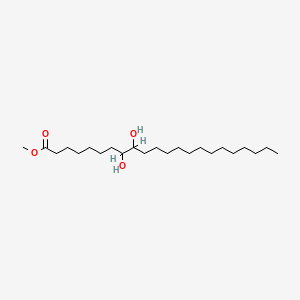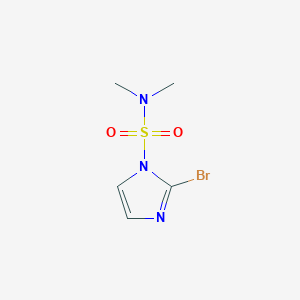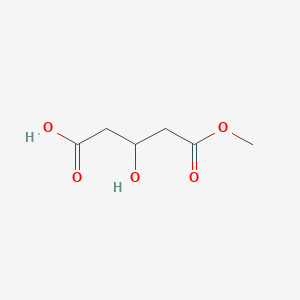
3-Hydroxy-pentanedioic acid monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-pentanedioic acid monomethyl ester: is an organic compound with the molecular formula C6H10O4. . This compound is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other remains as a free carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-pentanedioic acid monomethyl ester can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Hydroxy-pentanedioic acid monomethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-pentanedioic acid monomethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study metabolic pathways involving glutaric acid derivatives. It may also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or as an intermediate in the manufacture of various chemicals .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-pentanedioic acid monomethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The ester group can be hydrolyzed to release glutaric acid, which can then participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Glutaric acid: The parent compound of 3-Hydroxy-pentanedioic acid monomethyl ester.
Dimethyl glutarate: A diester derivative of glutaric acid.
Methyl glutarate: Another ester derivative of glutaric acid.
Uniqueness: this compound is unique due to the presence of both a free carboxylic acid group and an ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its fully esterified counterparts .
Eigenschaften
Molekularformel |
C6H10O5 |
|---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
JSEKXOGFRKPXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


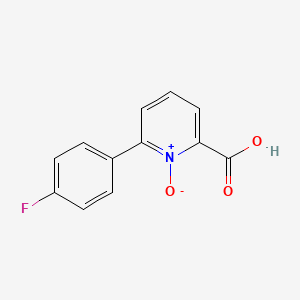
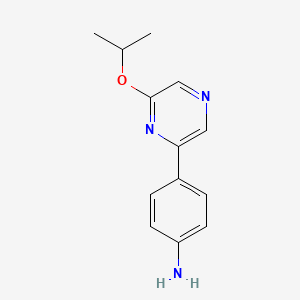
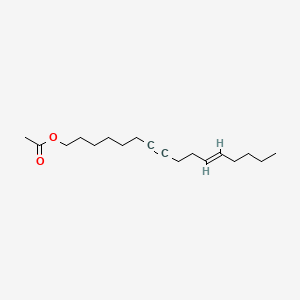
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
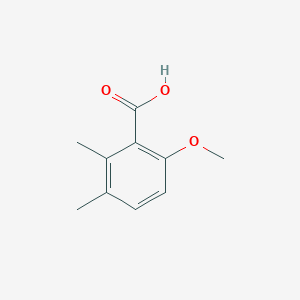

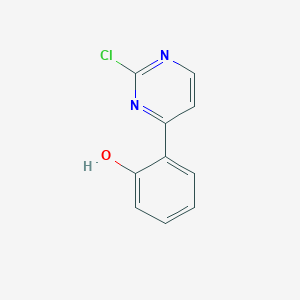
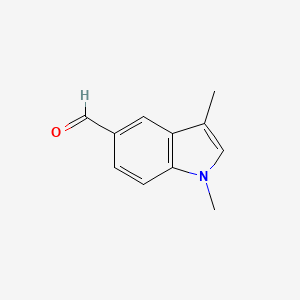
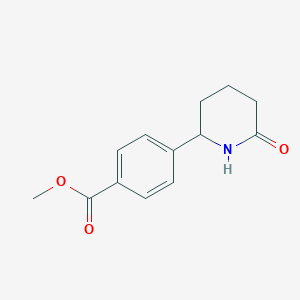
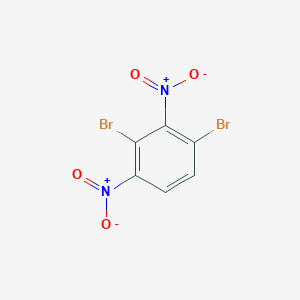
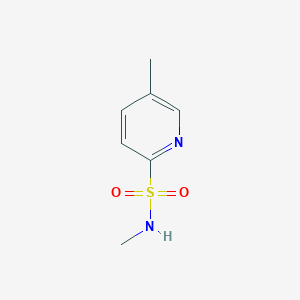
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
